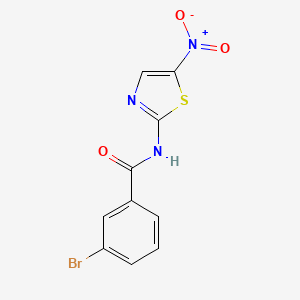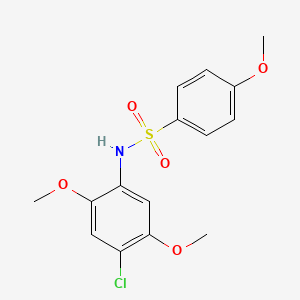
N-(4-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide: is a synthetic organic compound that belongs to the class of benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoroaniline and 2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine.
Reaction Steps:
Industrial Production Methods:
- Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
- Oxidized derivatives, reduced alcohols, and various substituted products depending on the specific reactions and conditions used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology:
- It has potential applications in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine:
- Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry:
- It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The fluorophenyl group and benzoxazepine ring system contribute to its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide
- N-(4-bromophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide
Uniqueness:
- The presence of the fluorine atom in the fluorophenyl group distinguishes it from its chloro and bromo analogs, potentially altering its chemical reactivity and biological activity. Fluorine atoms can significantly influence the pharmacokinetic properties of compounds, such as their metabolic stability and ability to cross biological membranes.
N-(4-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H15FN2O3 |
|---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-4,5-dihydro-3H-1,5-benzoxazepin-3-yl)acetamide |
InChI |
InChI=1S/C17H15FN2O3/c18-12-5-7-13(8-6-12)20-16(21)9-11-10-19-14-3-1-2-4-15(14)23-17(11)22/h1-8,11,19H,9-10H2,(H,20,21) |
InChI Key |
RWIRZGGNYUNZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC2=CC=CC=C2N1)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024755.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11024760.png)
![N-[2-(butan-2-yl)phenyl]-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11024768.png)
![7-(1-methyl-1H-pyrazol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11024772.png)
![4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11024773.png)
![3-{2-[4-(2-Methoxyphenyl)piperazino]-6-oxo-1,6-dihydro-4-pyrimidinyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11024784.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11024809.png)
![6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone](/img/structure/B11024813.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11024829.png)



